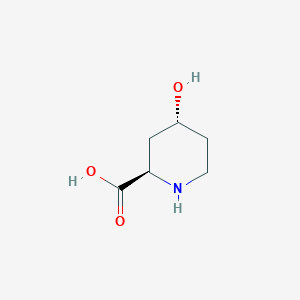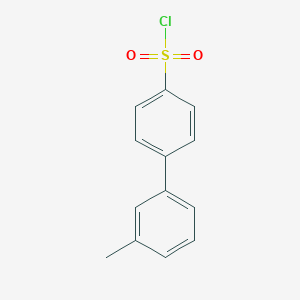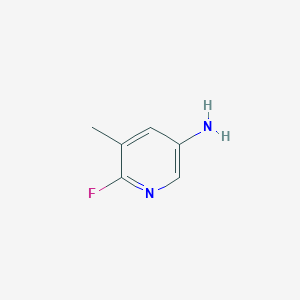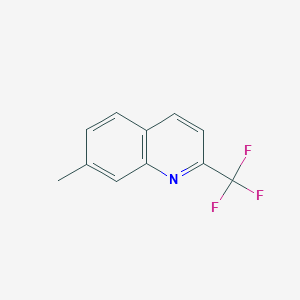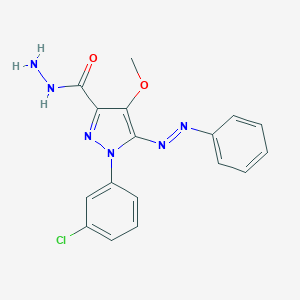
1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide is a chemical compound that belongs to the pyrazole family. It is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in various research studies, which makes it a potential candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation and tumor growth.
Efectos Bioquímicos Y Fisiológicos
1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been reported to have antioxidant properties, which may help in reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide has several advantages for lab experiments. It is easy to synthesize and has a high purity level, which makes it suitable for various biological assays. This compound has also been shown to have low toxicity, which makes it safe for use in in vitro and in vivo experiments. However, this compound has some limitations, such as its poor solubility in water and other solvents, which may affect its bioavailability.
Direcciones Futuras
1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide has shown promising results in various research studies. There are several future directions that can be explored to further understand the potential of this compound. One of the future directions is to study the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases. Furthermore, the use of this compound as a ligand for the synthesis of metal complexes can be explored for their potential biological activities.
Métodos De Síntesis
The synthesis of 1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide involves the reaction of 3-chlorobenzoic acid with hydrazine hydrate to form 3-chlorobenzohydrazide. The reaction of 3-chlorobenzohydrazide with 4-methoxy-1-phenylazopyrazole-5-carboxylic acid in the presence of acetic anhydride and triethylamine produces 1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide has been extensively used in scientific research for its various applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been used as a ligand for the synthesis of metal complexes, which have been studied for their potential biological activities.
Propiedades
Número CAS |
172701-53-0 |
|---|---|
Nombre del producto |
1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide |
Fórmula molecular |
C17H15ClN6O2 |
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C17H15ClN6O2/c1-26-15-14(17(25)20-19)23-24(13-9-5-6-11(18)10-13)16(15)22-21-12-7-3-2-4-8-12/h2-10H,19H2,1H3,(H,20,25) |
Clave InChI |
BXVWTJLQSTXFRG-UHFFFAOYSA-N |
SMILES |
COC1=C(N(N=C1C(=O)NN)C2=CC(=CC=C2)Cl)N=NC3=CC=CC=C3 |
SMILES canónico |
COC1=C(N(N=C1C(=O)NN)C2=CC(=CC=C2)Cl)N=NC3=CC=CC=C3 |
Sinónimos |
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-(phenyla zo)-, hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



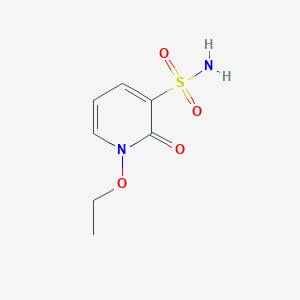
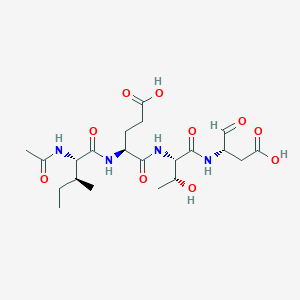

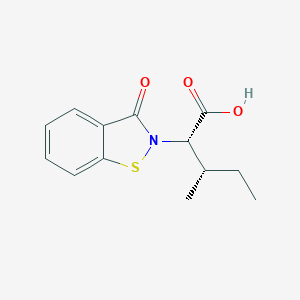

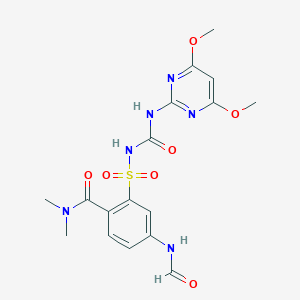
![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)
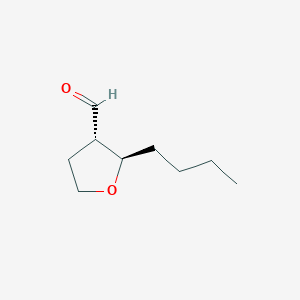
![[2-(Methylamino)pyridin-4-yl]methanol](/img/structure/B69229.png)
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)
